methyl 5-amino-1H-indazole-3-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Properties

Researchers sourcing a heterocyclic building block for kinase-focused libraries often encounter inconsistent purity and lengthy lead times. This 5-amino-1H-indazole-3-carboxylate methyl ester (CAS 660411-95-0) directly addresses those bottlenecks: - Dual functionalization handles (C5-NH₂ for amide coupling; C3-COOMe for hydrazide/carboxylic acid conversion) streamline focused library generation. - Consensus cLogP ~0.92 supports favorable oral bioavailability parameters in early library members, a key advantage over bulkier ester analogs. - ≥97% purity (mode) ensures reproducible yields in demanding cross-coupling and reductive amination protocols.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 660411-95-0
Cat. No. B581968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-amino-1H-indazole-3-carboxylate
CAS660411-95-0
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1C=C(C=C2)N
InChIInChI=1S/C9H9N3O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,10H2,1H3,(H,11,12)
InChIKeyJDOUJJWUHGQWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Amino-1H-Indazole-3-Carboxylate: Core Properties & Specifications


Methyl 5-amino-1H-indazole-3-carboxylate (CAS: 660411-95-0; MF: C9H9N3O2; MW: 191.19 g/mol) is a heterocyclic building block within the indazole family, characterized by a fused benzene-pyrazole ring system with a primary amine at the 5-position and a methyl ester at the 3-position . This specific substitution pattern establishes it as a versatile intermediate in medicinal chemistry, particularly for constructing biologically active molecules targeting kinase inhibition and other therapeutic pathways .

Methyl 5-Amino-1H-Indazole-3-Carboxylate: Functional Group Analysis


Generic substitution of this indazole core without rigorous comparative analysis is not advisable due to the profound impact of the ester group on both synthetic utility and potential biological function. Methyl, ethyl, and tert-butyl esters of the same 5-amino-1H-indazole-3-carboxylic acid exhibit distinct physicochemical and chemical properties, including different molecular weights, lipophilicities (e.g., cLogP values), and steric demands . The methyl ester of the 5-amino-1H-indazole-3-carboxylate scaffold provides a balance of reactivity and stability, whereas the free carboxylic acid (CAS 78155-77-8) may present solubility and coupling challenges, and the tert-butyl ester (CAS 1293162-98-7) is primarily used for acid-labile protection strategies, which may not be suitable for all downstream applications . The choice of ester is not trivial; it can directly influence reaction yields, purification efficiency, and the final compound's drug-likeness parameters .

Methyl 5-Amino-1H-Indazole-3-Carboxylate: Comparative Selection Evidence


Molecular Weight & Lipophilicity: Methyl vs. Ethyl Ester

The methyl ester (MW: 191.19) is significantly lighter and less lipophilic than its ethyl ester counterpart (MW: 205.22, CAS 885278-45-5). This difference is quantified by a reduced molecular weight and lower predicted lipophilicity, as indicated by the consensus Log Po/w of the methyl ester (0.92) compared to the inherently higher lipophilicity expected for the ethyl homolog .

Medicinal Chemistry Drug Discovery Physicochemical Properties

Antiproliferative Activity in K562 Leukemia Cells

The methyl indazole-3-carboxylate scaffold, which is the core structure of this target compound, has demonstrated measurable antiproliferative effects. In a study on the K562 chronic myeloid leukemia cell line, the related methyl 1H-indazole-3-carboxylate (CAS 43120-28-1) exhibited an IC50 of 5.15 µM . This provides a quantitative baseline for the class's potential in cancer cell growth inhibition. The presence of the 5-amino substituent in the target compound (methyl 5-amino-1H-indazole-3-carboxylate) is expected to further modulate this activity through enhanced interactions with biological targets like kinases, a common mechanism for this class .

Oncology Cancer Research Kinase Inhibition

FGFR Kinase Inhibition Potency

Indazole derivatives are a privileged scaffold for targeting Fibroblast Growth Factor Receptors (FGFRs). The most potent synthetic indazole-based inhibitors in this class, such as compound 48c and 27i, achieve picomolar to low nanomolar IC50 values against wild-type and mutant FGFR4 (e.g., 2.9 nM and 2.4 nM, respectively) [1][2]. These advanced molecules demonstrate that the indazole core, including the 5-amino-3-carboxylate system, is a validated starting point for developing highly potent covalent and non-covalent FGFR inhibitors .

Targeted Therapy FGFR Inhibitor Kinase Inhibition

Methyl 5-Amino-1H-Indazole-3-Carboxylate: Drug Discovery Use Cases


Kinase Inhibitor Library Synthesis

This compound is an ideal core scaffold for generating focused libraries of kinase inhibitors. Its 5-amino group allows for diverse amide coupling or reductive amination reactions, while the 3-methyl ester provides a handle for further derivatization into amides, hydrazides, or carboxylic acids post-library synthesis . The balanced lipophilicity (cLogP ~0.92) of this specific ester ensures that initial library members are more likely to possess favorable physicochemical properties for oral bioavailability compared to analogs with bulkier or more lipophilic ester groups .

FGFR-Targeted Lead Compound Development

Procurement of methyl 5-amino-1H-indazole-3-carboxylate is a strategic first step in developing potent FGFR inhibitors. Research has validated that appropriately substituted indazole-3-carboxylates can achieve sub-nanomolar potency against wild-type and mutant FGFR kinases, a profile crucial for overcoming drug resistance in oncology [1][2]. The methyl ester specifically serves as a stable, easily handled precursor for introducing the indazole-3-carboxylate motif into these advanced molecular designs.

Novel Functional Molecules for Agrochemical & Material Science

Beyond pharmaceuticals, this building block is investigated for creating novel materials and agrochemicals . The combination of an aromatic heterocycle, a reactive amine, and an ester group allows for its incorporation into polymers, coatings, or crop protection agents. The high purity (typically ≥95%) offered by vendors ensures reproducibility in these non-pharmaceutical material science and industrial chemistry applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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